2-Amino-1-hydroxycyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-hydroxycyclopentane-1-carboxylic acid is a unique organic compound characterized by its cyclopentane ring structure with an amino group, a hydroxyl group, and a carboxylic acid group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-hydroxycyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of methyl acetoacetate with sodium methoxide in a methanol solution. The resulting product is then hydrolyzed with hydrochloric acid to release 2-hydroxycyclopentane-1-carboxylic acid, which can be further modified to introduce the amino group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of 2-amino-1-hydroxycyclopentane-1-carboxylic acid for various applications.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-hydroxycyclopentane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
2-amino-1-hydroxycyclopentane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-1-hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical reactions. It can act as a substrate or inhibitor for certain enzymes, influencing metabolic processes and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-hydroxycyclopentane-1-carboxylic acid: Lacks the amino group but shares similar structural features.
1-hydroxycyclopentanecarboxylic acid: Similar structure but with different functional group positioning.
Uniqueness
2-amino-1-hydroxycyclopentane-1-carboxylic acid is unique due to the presence of both an amino group and a hydroxyl group on the cyclopentane ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-amino-1-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-4-2-1-3-6(4,10)5(8)9/h4,10H,1-3,7H2,(H,8,9) |
InChI Key |
PXTFEHWFTXJKSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)(C(=O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.